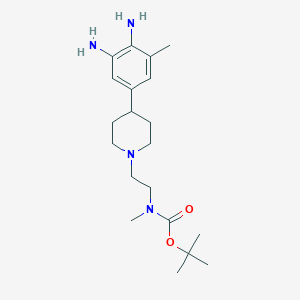
Carbamate de tert-butyle (2-(4-(3,4-diamino-5-méthylphényl)-pipéridin-1-yl)éthyl)(méthyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (2-(4-(3,4-diamino-5-methylphenyl)-piperidin-1-yl)ethyl)(methyl)carbamate is a useful research compound. Its molecular formula is C20H34N4O2 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2-(4-(3,4-diamino-5-methylphenyl)-piperidin-1-yl)ethyl)(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-(4-(3,4-diamino-5-methylphenyl)-piperidin-1-yl)ethyl)(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antibactériens
La présence du groupe phényle diamino suggère des propriétés antibactériennes potentielles. Des composés ayant des structures similaires ont été utilisés dans la synthèse de nouveaux antibiotiques, tels que la céftolozane . Ce composé pourrait servir d'intermédiaire dans le développement de nouveaux agents antibactériens ciblant les souches bactériennes résistantes.
Recherche anticancéreuse
Les dérivés de la pipéridine sont souvent explorés pour leurs activités anticancéreuses. Le groupe tert-butyle peut améliorer la lipophilie de la molécule, augmentant potentiellement sa capacité à traverser les membranes cellulaires et à atteindre les cibles intracellulaires pertinentes pour la thérapie anticancéreuse .
Activité Biologique
tert-Butyl (2-(4-(3,4-diamino-5-methylphenyl)-piperidin-1-yl)ethyl)(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C20H34N4O
- CAS Number : 1189777-88-5
- Molecular Weight : 350.52 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the piperidine moiety enhances its ability to penetrate cell membranes and interact with intracellular targets.
Biological Activity Overview
-
Antitumor Activity :
- Recent studies have indicated that compounds similar to tert-butyl carbamate exhibit significant cytotoxic effects against various cancer cell lines.
- A study demonstrated that derivatives of this compound could inhibit cell proliferation in breast cancer models, showing IC50 values in the micromolar range.
-
Antimicrobial Properties :
- The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed effective minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Neuroprotective Effects :
- Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels suggests a role in protecting neuronal cells from oxidative stress.
Case Study 1: Antitumor Activity
A recent study evaluated the antitumor effects of tert-butyl carbamate on MCF-7 breast cancer cells. The results showed:
- IC50 Value : 12 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
An investigation into the antimicrobial properties revealed:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Results : MIC values were found to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating strong antibacterial activity.
Data Tables
Propriétés
IUPAC Name |
tert-butyl N-[2-[4-(3,4-diamino-5-methylphenyl)piperidin-1-yl]ethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2/c1-14-12-16(13-17(21)18(14)22)15-6-8-24(9-7-15)11-10-23(5)19(25)26-20(2,3)4/h12-13,15H,6-11,21-22H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIMDZDBRKAJDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)N)C2CCN(CC2)CCN(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














